molecular formula C15H16ClN3OS B13880630 [4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone

[4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone

Katalognummer: B13880630
Molekulargewicht: 321.8 g/mol
InChI-Schlüssel: PVHXZBIMPWXITF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with an aminophenyl group and a methanone moiety attached to a chlorothiophene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-aminophenylpiperazine with 5-chlorothiophene-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of automated reactors, precise temperature control, and efficient purification systems to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

[4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorothiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophenes.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It is used in assays to investigate its binding affinity and specificity towards certain proteins or enzymes.

Medicine

In medicine, this compound is explored for its therapeutic potential. It is being investigated for its efficacy in treating certain diseases or conditions, particularly those involving the central nervous system.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. It is also utilized in the production of specialty chemicals and intermediates for various applications.

Wirkmechanismus

The mechanism of action of [4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets [4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C15H16ClN3OS

Molekulargewicht

321.8 g/mol

IUPAC-Name

[4-(4-aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone

InChI

InChI=1S/C15H16ClN3OS/c16-14-6-5-13(21-14)15(20)19-9-7-18(8-10-19)12-3-1-11(17)2-4-12/h1-6H,7-10,17H2

InChI-Schlüssel

PVHXZBIMPWXITF-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC=C(S3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.